Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride
Description
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride (CAS: 2044702-89-6) is a benzoic acid derivative with a tert-butyl group at the 3-position and an amino group at the 4-position of the aromatic ring, esterified as a methyl ester and stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol . Key identifiers include the InChIKey NAGQAJXQPQFSFT-UHFFFAOYSA-N and PubChem CID 127255366 .
The compound is commercially available through multiple global suppliers, including Hakuei & Co., Ltd. (Japan), Chem-Supply Pty Ltd (Australia), and Jiangxi Huashi Pharmaceutical Co., Ltd. (China), reflecting its utility in pharmaceutical and chemical research . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .
Properties
IUPAC Name |
methyl 4-amino-3-tert-butylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13;/h5-7H,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQAJXQPQFSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride typically involves the esterification of 4-amino-3-(tert-butyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical properties and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride | 2044702-89-6 | C₁₂H₁₈ClNO₂ | 243.73 | 3-tert-butyl, 4-amino |
| (R)-4-Amino-3-phenylbutyric acid hydrochloride | 3060-41-1 | Not reported | Not reported | 3-phenyl, 4-amino (non-aromatic) |
| Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride | 1803585-07-0 | C₁₀H₁₅ClN₂O₂ | 230.69 | 3-dimethylamino, 4-amino |
| Methyl 4-amino-2,3-difluorobenzoate | 886497-08-1 | C₈H₆F₂NO₂ | 201.14 | 2,3-difluoro, 4-amino |
Key Observations :
- Steric Effects: The tert-butyl group in the target compound introduces significant steric bulk compared to phenyl () or dimethylamino groups (). This bulk may reduce solubility in polar solvents but enhance stability against enzymatic degradation .
- In contrast, the dimethylamino group () is strongly electron-donating through resonance, which could enhance basicity and interaction with biological targets . The difluoro substituents in Methyl 4-amino-2,3-difluorobenzoate () are electron-withdrawing, likely increasing the acidity of the benzoate ester .
Biological Activity
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H17ClN2O2
- SMILES Notation : O=C(OC)C1=CC=C(N)C(C(C)(C)C)=C1.[H]Cl
The compound is classified as a benzoate derivative, featuring an amino group and a tert-butyl substituent, which may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. For instance, studies have shown that benzoate derivatives can exhibit antimicrobial properties by inhibiting bacterial topoisomerases, essential enzymes for DNA replication and transcription . The presence of the amino group may enhance binding affinity to these targets.
Antimicrobial Activity
- Inhibition of Bacterial Growth : Compounds structurally related to this compound have demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria. For example, dual inhibitors targeting bacterial topoisomerases have been shown to possess potent activity against various Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : The inhibition mechanism involves interference with DNA gyrase and topoisomerase IV, leading to disruption in DNA replication processes. This suggests that this compound could potentially share similar mechanisms due to structural similarities.
Cytotoxicity and Selectivity
Studies on related compounds have reported low cytotoxicity profiles, indicating a favorable selectivity index (SI). For instance, some derivatives exhibited EC50 values in the low micromolar range with minimal cytotoxic effects on normal human cells . The selectivity for bacterial cells over human cells is crucial for therapeutic applications.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|---|
| This compound | Antimicrobial | TBD | TBD | TBD |
| Related Benzoate Derivative | Antibacterial | 1.1 | >80 | >72 |
| Dual Topoisomerase Inhibitor | Antimicrobial | 6.3 | >100 | >15 |
Note: TBD = To Be Determined based on specific studies involving this compound.
Q & A
Q. What are the recommended methods for synthesizing Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves esterification and subsequent hydrochlorination. For example, methyl ester formation from the carboxylic acid precursor can be achieved using methanol under acidic catalysis (e.g., HCl gas). The tert-butyl group’s steric bulk may require extended reaction times or elevated temperatures (80–100°C) to ensure complete substitution . Post-synthesis purification via solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol and water) is recommended to isolate the hydrochloride salt. Yield optimization should include monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of tert-butylating agents (e.g., tert-butyl chloride), and controlling pH during hydrochlorination .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases: 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (e.g., 5–95% B over 20 min) .
- Structural Confirmation : Employ - and -NMR to verify the tert-butyl group (δ ~1.3 ppm for , δ ~29 ppm for ) and the methyl ester (δ ~3.9 ppm for , δ ~52 ppm for ). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H] at m/z 252.1 (free base) and [M+Cl] at m/z 287.6 (hydrochloride) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store desiccated at –20°C in amber glass vials to avoid moisture absorption and photodegradation. For aqueous solutions, use pH 4–6 buffers (e.g., acetate) to minimize ester hydrolysis. Glassware should be silanized (5% DMDCS in toluene) to prevent adsorption losses during handling .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method. Test solvents include methanol, DMSO, and aqueous buffers (pH 2–8). Centrifuge samples at 10,000 rpm for 10 min and quantify supernatant concentration via HPLC. Conflicting data often arise from variations in crystallinity or residual solvents; thus, pre-treatment (e.g., recrystallization from ethanol/water) and Karl Fischer titration for water content analysis are critical .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or ester hydrolysis reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the tert-butyl group on the aromatic ring. Focus on LUMO maps to identify electrophilic sites and transition-state analysis for hydrolysis kinetics. Compare with experimental kinetic data (e.g., Arrhenius plots from stability studies at 40–60°C) .
Q. What degradation pathways are observed under accelerated stability conditions, and how can they be mitigated?
- Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) reveal two primary pathways:
- Ester Hydrolysis : Forms 4-amino-3-(tert-butyl)benzoic acid. Mitigation: Use lyophilization for long-term storage.
- Oxidative Degradation : Tert-butyl group oxidation generates a carboxylic acid derivative. Add antioxidants (e.g., 0.01% BHT) in formulations .
Monitor degradation products via LC-MS/MS and assign structures using high-resolution mass data and fragmentation patterns .
Key Considerations for Experimental Design
- Stereochemical Effects : While the compound lacks chiral centers, derivatives (e.g., methyl 3-aminocyclobutane carboxylate hydrochloride) may require chiral HPLC (Chiralpak IA column) for enantiomeric resolution .
- Biological Assays : For cell-based studies, ensure endotoxin-free preparations (test via LAL assay) and use concentrations ≤10 μM to avoid non-specific cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
